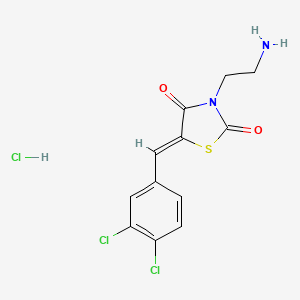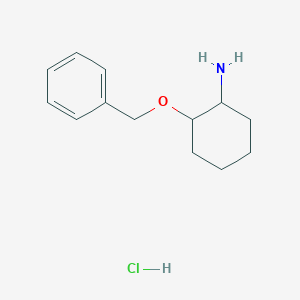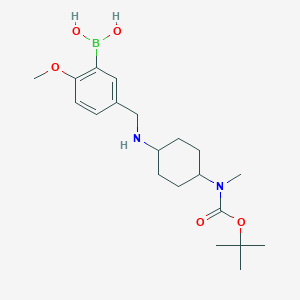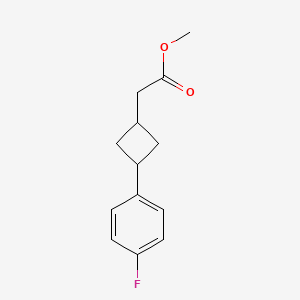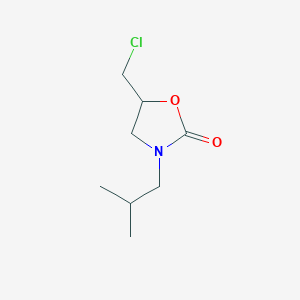
5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the oxazolidinone class. This compound is characterized by its unique structure, which includes a chloromethyl group and a 2-methylpropyl group attached to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-(2-methylpropyl)-1,3-oxazolidin-2-one with chloromethylating agents under controlled conditions. Common reagents used in this synthesis include chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxazolidinone N-oxides.
Reduction: Formation of hydroxymethyl or aminomethyl derivatives.
Scientific Research Applications
5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one involves its interaction with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The oxazolidinone ring may also interact with specific molecular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: A more potent oxazolidinone derivative used to treat bacterial infections.
Cycloserine: An antibiotic with a similar mechanism of action but a different chemical structure.
Uniqueness
5-(Chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
5-(chloromethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H14ClNO2/c1-6(2)4-10-5-7(3-9)12-8(10)11/h6-7H,3-5H2,1-2H3 |
InChI Key |
IXBURHCJBXFWLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(OC1=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13062257.png)
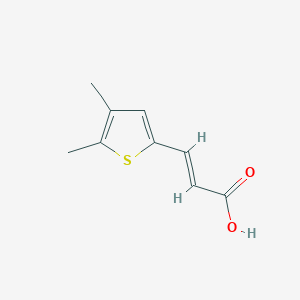
![{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062265.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13062266.png)
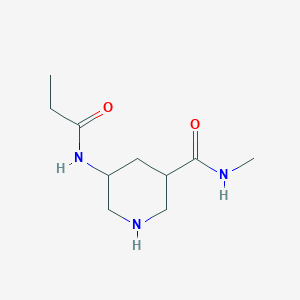
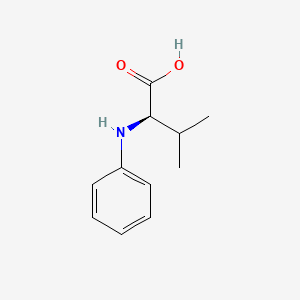
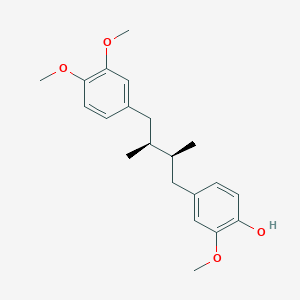
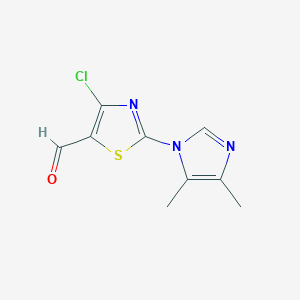
![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)
